Sodium feredetate

Vue d'ensemble

Description

This compound is widely used as a broad-spectrum molluscicide to protect agricultural crops and garden plants from snails and slugs . It is also utilized in various industrial and scientific applications due to its ability to chelate metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferric sodium ethylenediaminetetraacetate is synthesized by reacting ferric salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding sodium hydroxide to adjust the pH, and then introducing ferric chloride or ferric sulfate. The resulting solution is then crystallized to obtain ferric sodium ethylenediaminetetraacetate .

Industrial Production Methods: In industrial settings, ferric sodium ethylenediaminetetraacetate is produced by combining ferrous salts with aqueous solutions of ethylenediaminetetraacetic acid. The process involves controlling the pH to ensure the formation of the desired complex. The product is then purified and dried to obtain a stable, light yellow powder .

Analyse Des Réactions Chimiques

Chelation Stability and Metal Exchange

The Fe³⁺-EDTA complex exhibits exceptional stability due to its high formation constant (log K = 25.1), surpassing most nutritionally relevant metals . This stability governs its reactivity in biological and environmental systems:

| Metal Ion | Stability Constant (log K) | pH Optimum for Chelation |

|---|---|---|

| Fe³⁺ | 25.1 | 1 |

| Cu²⁺ | 18.4 | 3 |

| Zn²⁺ | 16.1 | 4 |

| Ca²⁺ | 10.6 | 7.5 |

| Mg²⁺ | 8.7 | 10 |

Key Reactions :

-

Gastric pH (1–3) : Fe³⁺ remains tightly bound to EDTA, resisting dissociation .

-

Duodenal pH (5–7) : Fe³⁺ may exchange with Cu²⁺, Zn²⁺, or Ca²⁺ due to competitive binding .

-

Biological Absorption : Iron dissociates from EDTA prior to intestinal uptake, facilitated by pH changes and reducing agents (e.g., ascorbate) .

Acid-Base Reactions

In aqueous solutions, this compound undergoes pH-dependent speciation:

-

Low pH (≤3) : Protonation of EDTA carboxyl groups stabilizes the Fe³⁺ complex .

-

Neutral pH (6–8) : Deprotonation enhances solubility, but Fe³⁺ may hydrolyze to form Fe(OH)₃ if chelation is disrupted .

-

High pH (≥10) : Precipitation of iron hydroxides occurs unless stabilized by excess EDTA .

Redox Reactions

Fe³⁺ in this compound participates in redox processes:

-

In vivo reduction : Dietary reductants (e.g., vitamin C) convert Fe³⁺ to Fe²⁺ for absorption via divalent metal transporter 1 (DMT1) .

-

Oxidative environments : Fe³⁺ acts as a catalyst in Fenton-like reactions, though EDTA limits this by sequestering free iron .

Hydrolysis and Decomposition

Thermal and hydrolytic degradation pathways include:

-

Thermal decomposition (≥211°C) : Breaks down into Fe₂O₃, Na₂CO₃, and EDTA derivatives .

-

Hydrolysis in water :

This reaction is suppressed at pH 5–8 due to chelate stability .

Drug-Nutrient Interactions

This compound’s chelation capacity affects pharmacokinetics:

Environmental Reactivity

In agricultural applications (e.g., fertilizers), this compound:

-

Soil interactions : Releases Fe³⁺ gradually in calcareous soils (pH >7), preventing iron precipitation as hydroxides .

-

Photodegradation : UV exposure degrades EDTA, releasing Fe³⁺ and forming biodegradable intermediates .

Analytical Detection Methods

Applications De Recherche Scientifique

Chemical Overview

Sodium feredetate (C10H12FeN2NaO8) is a chelated form of iron that enhances the bioavailability of iron in the body. It is often used in formulations aimed at improving iron absorption and reducing gastrointestinal side effects commonly associated with traditional iron supplements .

Treatment of Iron Deficiency Anemia

This compound has been extensively studied for its effectiveness in treating iron deficiency anemia, particularly during pregnancy. A randomized double-blind study compared this compound with ferrous fumarate, another common iron supplement. The study involved pregnant women with low hemoglobin levels and assessed various hematological parameters over a period of 75 days.

-

Study Design :

- Participants were divided into three groups:

- Group A: this compound (33 mg elemental iron)

- Group B: this compound (66 mg elemental iron)

- Group C: Ferrous fumarate (100 mg elemental iron)

- All groups received vitamin B12 and folic acid.

- Participants were divided into three groups:

- Results :

Bioavailability Studies

Research indicates that this compound exhibits high bioavailability, especially in populations consuming phytate-rich diets. This characteristic makes it a preferred option for individuals with dietary restrictions that may hinder iron absorption .

Comparative Efficacy

A comprehensive review of various oral iron salts highlighted this compound's effectiveness compared to other forms such as ferrous sulfate and bisglycinate. The findings suggest that this compound not only improves hemoglobin levels efficiently but also minimizes gastrointestinal discomfort, making it suitable for long-term use .

Case Study: Pregnant Women with Anemia

In a study published in the Indian Journal of Obstetrics and Gynaecology Research, researchers evaluated the impact of this compound on pregnant women suffering from anemia. The study included 50 participants who were monitored for changes in hemoglobin levels and side effects over two months.

- Findings :

- This compound resulted in a significant increase in hemoglobin levels with minimal side effects (4% experienced abdominal pain or constipation).

- The study concluded that this compound is an effective alternative to traditional iron supplements, particularly for pregnant women who are often sensitive to gastrointestinal side effects .

Data Table: Efficacy Comparison of Iron Supplements

| Iron Supplement | Dose (mg Elemental Iron) | Mean Rise in Hb (g/dl) | Side Effects (%) |

|---|---|---|---|

| This compound | 33 | 1.79 | 4 |

| This compound | 66 | 1.84 | 4 |

| Ferrous Fumarate | 100 | 1.63 | 32 |

| Ferrous Sulfate | 100 | N/A | >30 |

| Ferrous Bisglycinate | 30 | N/A | <20 |

Mécanisme D'action

Ferric sodium ethylenediaminetetraacetate works by chelating metal ions, thereby preventing them from participating in unwanted reactions. In molluscicidal applications, it interacts with and destroys hemocyanin, a copper-based compound found in the blood of molluscs and arthropods, which is used to carry oxygen. This interaction disrupts the oxygen transport mechanism, leading to the death of snails and slugs .

Comparaison Avec Des Composés Similaires

Ferric sodium ethylenediaminetetraacetate is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:

Calcium disodium ethylenediaminetetraacetate: Used for chelation therapy to treat heavy metal poisoning.

Disodium ethylenediaminetetraacetate: Commonly used in laboratory and industrial applications for metal ion sequestration.

Ferric sodium ethylenediaminetetraacetate stands out due to its specific application in agriculture and its effectiveness in iron fortification of foods.

Activité Biologique

Sodium feredetate, a water-soluble iron compound, is primarily used to treat iron deficiency anemia (IDA). It is known for its higher bioavailability compared to traditional ferrous iron salts, making it a preferred choice in various clinical settings, especially among pregnant women. This article will explore the biological activity of this compound, focusing on its efficacy, safety, and comparative studies with other iron supplements.

This compound is a chelated form of iron, which enhances its solubility and absorption in the gastrointestinal tract. The compound acts by releasing iron ions that are readily absorbed by the intestinal mucosa. This mechanism is crucial in treating conditions like IDA, where effective iron supplementation is necessary to restore hemoglobin levels.

Efficacy in Clinical Studies

Numerous studies have demonstrated the effectiveness of this compound in improving hemoglobin levels in patients with IDA. Below is a summary of key findings from clinical trials:

In a randomized double-blind study comparing this compound with ferrous fumarate, both doses of this compound (33 mg and 66 mg) produced comparable increases in hemoglobin levels to the higher dose of ferrous fumarate (100 mg), but with significantly fewer side effects reported .

Comparative Studies

A notable study highlighted that this compound had a superior safety profile compared to traditional iron supplements. For instance, patients receiving this compound experienced fewer gastrointestinal side effects such as constipation and nausea compared to those on ferrous fumarate or ferrous sulfate .

Case Study: Efficacy in Pregnancy

In a specific case study involving pregnant women with IDA, this compound was administered alongside vitamin B12 and folic acid. The results indicated substantial improvements in hemoglobin levels over a two-month period:

- Group A : this compound (33 mg) + B12 + Folic Acid

- Group B : this compound (66 mg) + B12 + Folic Acid

- Group C : Ferrous fumarate (100 mg) + B12 + Folic Acid

The mean rise in hemoglobin was statistically significant across all groups, with this compound showing effectiveness at lower doses due to its enhanced bioavailability .

Safety Profile

This compound has been associated with minimal adverse effects, making it suitable for long-term use in populations at risk of IDA, particularly pregnant women. Regular assessments of liver and kidney functions during studies showed no significant adverse reactions related to this compound administration .

Propriétés

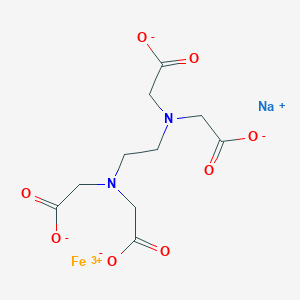

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.